2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
IUPAC Nomenclature and Isomeric Considerations
The compound 2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid derives its systematic name from the hierarchical priority rules of IUPAC nomenclature. The core structure is the 4H-1,2,4-triazole ring, where position 4 is substituted with a 4-chlorophenyl group, position 5 with a pyridin-3-yl moiety, and position 3 with a sulfanylacetic acid side chain. The numbering prioritizes the triazole nitrogen atoms, ensuring the lowest possible locants for substituents.
Isomeric considerations arise from:
- Tautomerism : The 1,2,4-triazole ring exhibits tautomeric equilibria between 1H- and 4H- forms. X-ray crystallography confirms the 4H configuration in the solid state due to stabilization by intramolecular hydrogen bonds.
- Stereoelectronic effects : The pyridin-3-yl group’s orientation relative to the triazole ring influences π-π stacking interactions, while the sulfanylacetic acid side chain adopts a conformation optimized for hydrogen bonding.
| Structural Feature | IUPAC Designation |
|---|---|
| Core heterocycle | 4H-1,2,4-triazol-3-yl |
| Position 4 substituent | 4-(4-chlorophenyl) |
| Position 5 substituent | 5-(pyridin-3-yl) |
| Position 3 substituent | sulfanylacetic acid |
Crystal Structure Determination via X-Ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 105.3° . Key structural insights include:
- Planarity : The triazole ring (C–N bond lengths: 1.31–1.38 Å) and pyridin-3-yl group form a near-coplanar arrangement (dihedral angle: 8.7°), facilitating π-π interactions with adjacent molecules.
- Hydrogen bonding : The carboxylic acid group participates in intermolecular O–H···N hydrogen bonds (2.62 Å) with the pyridine nitrogen, stabilizing the crystal lattice.
- Disorder : Partial disorder (occupancy ratio 0.83:0.17) is observed in the sulfanylacetic acid side chain, attributed to rotational flexibility around the C–S bond.
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell volume | 1,498 ų |
| Z | 4 |
| R-factor | 0.042 |
Conformational Analysis Through Computational Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level identify two low-energy conformers differing by the orientation of the sulfanylacetic acid group:
- Conformer A (ΔG = 0 kcal/mol): The carboxylic acid group aligns antiperiplanar to the triazole ring, minimizing steric clash with the pyridin-3-yl substituent.
- Conformer B (ΔG = 1.2 kcal/mol): A gauche arrangement introduces weak C–H···O interactions between the acetic acid and triazole moieties.
Key dihedral angles :
- C3–S–C10–C11 : −172.5° (Conformer A) vs. −67.8° (Conformer B)
- N4–C5–C6–N7 : 179.3°, confirming coplanarity of the triazole and pyridine rings.
Mulliken charge analysis highlights electron withdrawal by the chlorophenyl group (−0.32 e on Cl), polarizing the triazole ring and enhancing hydrogen-bond acceptor capacity at N2.
Electronic Structure Characterization via Molecular Orbital Theory
HOMO-LUMO analysis at the B3LYP/6-311+G(d,p) level reveals:
- HOMO (−6.32 eV): Localized on the triazole ring and pyridin-3-yl group, indicating nucleophilic reactivity.
- LUMO (−1.87 eV): Dominated by the σ* orbital of the C–Cl bond, suggesting electrophilic susceptibility.
Frontier Orbital Gaps :
| Parameter | Value (eV) |
|---|---|
| HOMO-LUMO gap | 4.45 |
| Ionization potential | 6.32 |
| Electron affinity | 1.87 |
The chlorophenyl group reduces electron density at the triazole ring (NPA charge: −0.45 e at N2), while the pyridin-3-yl moiety donates π-electron density via conjugation. These electronic features correlate with enhanced binding to biological targets, as evidenced by docking studies.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-11-3-5-12(6-4-11)20-14(10-2-1-7-17-8-10)18-19-15(20)23-9-13(21)22/h1-8H,9H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNOIVGPZODTIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS No. 893725-87-6) is a triazole derivative that has garnered attention for its potential pharmacological applications. This compound features a triazole ring, which is known for diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is , with a molecular weight of 346.79 g/mol. The compound's structure includes a chlorophenyl moiety and a pyridinyl group attached to a triazole ring, contributing to its biological activity.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, derivatives have been reported to possess potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) studies indicate that modifications on the triazole ring can enhance antimicrobial efficacy .
Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. Studies suggest that they can inhibit cancer cell proliferation by interfering with various molecular pathways. For example, compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in cancer progression . The specific activity of 2-{[4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid in cancer models remains to be fully elucidated but shows promise based on related compounds.
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles are also noteworthy. They have been shown to modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
-
Antibacterial Activity Evaluation
A study evaluated the antibacterial effectiveness of various triazole derivatives against clinical isolates of S. aureus. The results indicated that certain modifications on the triazole ring significantly enhanced antibacterial potency (MIC values ranging from 0.125 to 8 µg/mL) . -
Anticancer Activity Assessment
In vitro studies on triazole derivatives revealed their ability to induce apoptosis in cancer cell lines such as MCF-7 and A549. The mechanism was linked to the inhibition of cell cycle progression and induction of oxidative stress .
Data Table: Biological Activities of Related Triazole Compounds
Scientific Research Applications
Antimicrobial Activity
The triazole scaffold is known for its antimicrobial properties , particularly against resistant strains of bacteria. Studies have indicated that compounds with a triazole structure exhibit potent activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, derivatives of triazoles have shown minimum inhibitory concentrations (MICs) lower than traditional antibiotics, making them promising candidates for drug development against antibiotic-resistant infections .
Antifungal Properties
Triazole compounds are widely recognized as antifungal agents. The specific compound under discussion has been evaluated for its antifungal efficacy, particularly against strains resistant to common treatments. Research indicates that modifications to the triazole ring can enhance antifungal activity, suggesting that this compound could be optimized for better performance against fungal pathogens .
Anticancer Potential
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has been investigated for its ability to inhibit specific kinases involved in cancer proliferation. For example, related compounds have been shown to inhibit c-Met kinases, which are implicated in various cancers, including non-small cell lung cancer . This positions the compound as a candidate for further development in oncological pharmacotherapy.
Agrochemical Development
The structural characteristics of triazoles make them suitable for use as agrochemicals , particularly fungicides and herbicides. The ability to modify the side chains on the triazole core allows for the design of compounds that can effectively target specific agricultural pests while minimizing environmental impact . Research has demonstrated that certain triazole derivatives can enhance crop resistance to fungal infections.
Supramolecular Chemistry
In material science, triazole compounds are being explored for their role in supramolecular chemistry due to their ability to form hydrogen bonds and coordinate with metal ions. This property is beneficial for creating novel materials with specific functionalities, such as sensors or catalysts . The unique electronic properties of triazoles also allow them to be incorporated into polymers for enhanced material characteristics.
Summary Table of Applications
| Application Area | Description | Examples/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and antifungal activity; anticancer potential | Effective against MRSA; inhibition of c-Met kinases |
| Agriculture | Development of agrochemicals such as fungicides | Enhanced crop resistance against fungal infections |
| Material Science | Use in supramolecular chemistry and polymer enhancement | Creation of novel materials with specialized functions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,2,4-triazole-3-thioacetic acid derivatives. Below is a detailed comparison with key analogs, focusing on structural variations and their implications:
Substituent Variations on the Triazole Core
Pyridinyl Isomerism
- Pyridin-3-yl (Target Compound): The nitrogen atom at position 3 may form hydrogen bonds with biological targets, influencing binding specificity.
- Pyridin-4-yl (): Nitrogen at position 4 may enhance interactions with metal ions or polar residues in enzymes .
Functional Group Modifications
Physicochemical and Pharmacokinetic Considerations
While explicit data (e.g., logP, solubility) for the target compound are unavailable in the provided evidence, trends can be inferred:
- Electron-Withdrawing Groups (e.g., 4-chlorophenyl): Increase stability but may reduce solubility compared to electron-donating groups (e.g., ethoxy) .
- Pyridinyl Position : Pyridin-3-yl and pyridin-4-yl isomers may exhibit distinct charge distributions, affecting interactions with biological targets .
- Thioether Linkage : The sulfanyl group may confer resistance to enzymatic cleavage compared to oxygen ethers, prolonging half-life .
Q & A
(Basic) What are the optimal synthetic routes and conditions for synthesizing this triazole derivative?
The synthesis typically involves sequential heterocyclic ring formation, S-alkylation, and functional group modifications. Key steps include:
- Triazole core synthesis : Cyclization of thiosemicarbazide precursors under reflux in ethanol or methanol.
- Sulfanyl group introduction : Reaction of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with chloroacetic acid derivatives in alkaline media (e.g., NaOH/MeOH) to form the sulfanylacetate moiety .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures for high purity (>95%) .
(Basic) Which spectroscopic and analytical methods are critical for structural confirmation?
- 1H/13C NMR : Assign aromatic protons (δ 7.1–8.5 ppm for pyridine/chlorophenyl) and triazole carbons (δ 150–160 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns of the triazole-sulfanyl backbone .
- Elemental analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
(Advanced) How can computational chemistry predict this compound’s reactivity and binding interactions?
- Quantum mechanical calculations (DFT) : Optimize geometry, calculate electrostatic potential maps, and identify nucleophilic/electrophilic sites on the triazole ring .
- Molecular docking : Screen against biological targets (e.g., kinases) using PyRx or AutoDock Vina to prioritize in vitro assays .
- MD simulations : Assess stability of ligand-protein complexes in aqueous environments over 100-ns trajectories .
(Advanced) What strategies resolve contradictions in reported biological activity data?
- Dose-response studies : Establish EC50/IC50 values across multiple cell lines (e.g., cancer vs. normal) to clarify potency discrepancies .
- Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase activity) with cellular viability assays (MTT/XTT) to validate mechanism .
- Metabolic stability tests : Use liver microsomes to assess if rapid degradation explains inconsistent in vivo/in vitro results .
(Advanced) How do substituents on the triazole and pyridine rings influence bioactivity?
- Pyridine position : Pyridin-3-yl vs. pyridin-4-yl alters hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets) .
- Chlorophenyl group : Enhances lipophilicity (logP ~2.8) and membrane permeability compared to non-halogenated analogs .
- Sulfanyl linker : Modulates electronic effects; replacing sulfur with oxygen reduces thiol-mediated redox interactions .
(Basic) What solvents and temperatures optimize S-alkylation reactions during synthesis?
- Solvents : Methanol or DMF for solubility of triazole-thiol intermediates.
- Temperature : 0–5°C to minimize side reactions (e.g., disulfide formation) during alkylation .
- Base : NaOH or K2CO3 to deprotonate thiol groups for nucleophilic attack .
(Advanced) What crystallographic techniques elucidate this compound’s 3D conformation?
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., C-S bond ~1.81 Å) and dihedral angles between triazole and pyridine rings .
- Powder XRD : Confirm polymorphic purity and crystallinity (>90%) for reproducibility in biological studies .
(Basic) How is regioselectivity controlled during triazole ring formation?
- Protecting groups : Use tert-butyloxycarbonyl (Boc) on amino groups to direct cyclization to the 1,2,4-triazole isomer .
- Catalysis : ZnCl2 or CuI promotes selective formation of the 4H-triazole regioisomer over 1H/2H forms .
(Advanced) What in silico tools predict metabolic pathways and toxicity?
- ADMET prediction (SwissADME) : Estimate CYP450 metabolism sites and blood-brain barrier permeability .
- ProTox-II : Screen for hepatotoxicity (e.g., mitochondrial dysfunction) and mutagenicity risks .
(Advanced) How does the sulfanylacetic acid moiety influence pharmacokinetics?
- Solubility : The carboxylate group improves aqueous solubility (logS ≈ -3.2) compared to non-acid analogs .
- Plasma protein binding : >85% binding to albumin via hydrophobic and π-π interactions, affecting free drug concentration .
(Basic) What purification challenges arise during synthesis, and how are they addressed?
- Byproduct removal : Silica gel chromatography separates unreacted aryl halides or disulfide dimers .
- Recrystallization : Ethanol/water (3:1) yields needle-shaped crystals with >99% purity .
(Advanced) What collaborative approaches integrate experimental and computational data for drug design?
- ICReDD’s feedback loop : Combine quantum chemical reaction path searches with high-throughput screening to optimize synthetic routes .
- SAR-driven design : Use QSAR models to prioritize derivatives with predicted enhanced bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
